molecular formula C15H11N3O3 B2590746 3-benzyl-6-nitroquinazolin-4(3H)-one CAS No. 591755-12-3

3-benzyl-6-nitroquinazolin-4(3H)-one

Cat. No. B2590746
CAS RN: 591755-12-3
M. Wt: 281.271
InChI Key: QDHKHIPXXJILFR-UHFFFAOYSA-N
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Description

3-Benzyl-6-nitroquinazolin-4(3H)-one is a heterocyclic compound. It has a molecular weight of 281.27 and its IUPAC name is 3-benzyl-6-nitro-4(3H)-quinazolinone .


Molecular Structure Analysis

The InChI code for 3-benzyl-6-nitroquinazolin-4(3H)-one is 1S/C15H11N3O3/c19-15-13-8-12(18(20)21)6-7-14(13)16-10-17(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2 .

Scientific Research Applications

Chemical and Spectral Studies

3-Benzyl-6-nitroquinazolin-4(3H)-one and its derivatives have been studied for their chemical properties and spectral characteristics. These compounds have been prepared through various synthetic methods and have shown interesting properties when analyzed using UV spectroscopy (Thakkar & Patel, 1969).

Synthesis and Structural Characterization

The compound has been synthesized using facile methods, and its structure characterized by techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. This characterization is crucial in understanding the compound's molecular structure and properties (Kesternich et al., 2013).

One-Pot Synthesis Methods

Innovative one-pot synthesis methods have been developed for the preparation of quinazolin-4(3H)-ones, including 3-benzyl-6-nitroquinazolin-4(3H)-one. These methods provide efficient and straightforward pathways for the synthesis of such compounds, which is significant for research and potential applications (Romero et al., 2013).

Potential in Antitumor Activity

Some 3-benzyl-6-nitroquinazolin-4(3H)-one analogues have been synthesized and evaluated for their antitumor activity. Certain derivatives have shown significant broad-spectrum antitumor activity, suggesting their potential use in cancer research and therapy (Al-Suwaidan et al., 2016).

Vasodilation and Hypotensive Effects

Novel 3-benzylquinazolin-4(3H)-one derivatives have been investigated for their vasodilative and antihypertensive effects. Research suggests that these compounds can induce vasorelaxation and lower arterial pressure, indicating potential applications in cardiovascular research (Li et al., 2016).

Antiviral Properties

There has been research into the antiviral activities of 3-benzylquinazolin-4(3H)-one derivatives. Some compounds have demonstrated potential antiviral properties against various viruses, suggesting their use in antiviral drug development (Selvam et al., 2007).

properties

IUPAC Name

3-benzyl-6-nitroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-13-8-12(18(20)21)6-7-14(13)16-10-17(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHKHIPXXJILFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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